molecular formula C22H22N6O3 B2549962 N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1260906-11-3

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2549962
CAS No.: 1260906-11-3
M. Wt: 418.457
InChI Key: IQUXGQIYBXWZBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.

    Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with an appropriate azide to introduce the triazole ring, forming the triazoloquinoxaline structure.

    Acetylation: The final step involves the acetylation of the triazoloquinoxaline derivative with acetic anhydride to introduce the acetamidophenyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidophenyl group can be replaced with other functional groups using appropriate nucleophiles.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.

    Antiviral Research: It has shown promising activity against various viral strains, making it a candidate for antiviral drug development.

    Antimicrobial Studies: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Biological Pathway Analysis: Researchers use this compound to study its effects on different biological pathways, including apoptosis and cell cycle regulation.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be compared with other triazoloquinoxaline derivatives, such as :

    [1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    [1,2,4]Triazolo[4,3-c]quinazoline: Exhibits potent anticancer properties.

    [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Studied for its broad-spectrum anticancer activity.

The uniqueness of this compound lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-3-6-19-25-26-21-22(31)27(17-7-4-5-8-18(17)28(19)21)13-20(30)24-16-11-9-15(10-12-16)23-14(2)29/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUXGQIYBXWZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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